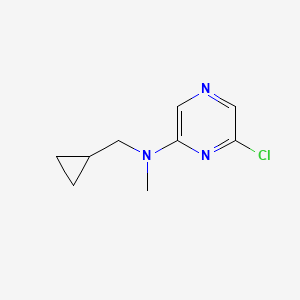

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine

Overview

Description

This usually includes the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting and boiling points, solubility, density, and chemical stability.Scientific Research Applications

Synthesis and Chemical Properties

General Synthesis Routes : A study by Colbon et al. (2008) describes a convenient process for synthesizing 6-methylpyrazine-2-yl-amines, which likely includes compounds similar to 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine. This process involves synthesizing (6-chloro-pyrazin-2-yl)-acetic acid and then subjecting it to decarboxylation and amination (Colbon, Foster, Giles, Patel, & Singleton, 2008).

Efficient Synthesis of Structurally Diverse Derivatives : Limbach et al. (2009) developed a method for synthesizing 5-oxopiperazine-2-carboxylates, a dipeptide mimic, which includes techniques that might be applicable to modifying structures like 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine (Limbach, Lygin, Korotkov, Es-Sayed, & de Meijere, 2009).

Application in Medicinal Chemistry

Synthesis of Antimicrobial Agents : Behbehani et al. (2011) demonstrated the use of pyrazine derivatives in synthesizing new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Preparation of Cancer Therapeutics : Lu Jiu-fu et al. (2015) synthesized a compound with a similar structure, demonstrating its potential for moderate anticancer activity. This suggests that similar pyrazine derivatives might be explored for oncological applications (Lu Jiu-fu, Ge Hong-guang, Zhang Hui, Guo Jing-jing, Liang Shan-shan, & Shi Juan, 2015).

Biochemical and Chemical Research

Study of Chemical Reactions : Research by Iwanami et al. (1964) on hydrolysis of similar compounds provides insights into the chemical behavior of pyrazine derivatives under different conditions, which can be critical in pharmaceutical synthesis (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Development of Novel Compounds : Skvorcova et al. (2017) explored the intramolecular amination of cyclopropylmethyl cation, a process potentially relevant to synthesizing derivatives of 6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact, as well as appropriate handling and disposal procedures.

Future Directions

This could involve potential applications of the compound, areas for further research, and upcoming trends in its field of study.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some or all of this information may not be available. If you have a specific compound in mind that is well-studied, I might be able to provide more detailed information.

properties

IUPAC Name |

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-13(6-7-2-3-7)9-5-11-4-8(10)12-9/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNJRZRYXUFZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-(cyclopropylmethyl)-N-methylpyrazin-2-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

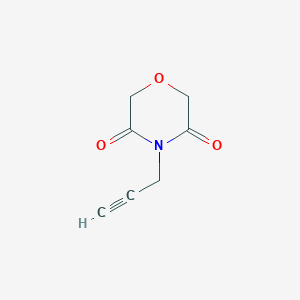

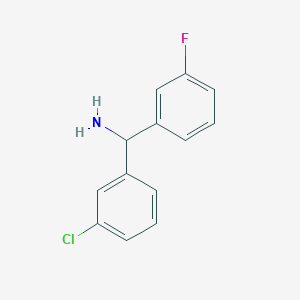

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-aminophenyl)sulfanyl]propanoate](/img/structure/B1427550.png)

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)